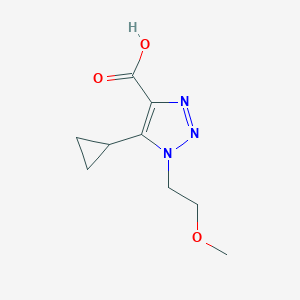

5-Cyclopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H13N3O3 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

5-cyclopropyl-1-(2-methoxyethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C9H13N3O3/c1-15-5-4-12-8(6-2-3-6)7(9(13)14)10-11-12/h6H,2-5H2,1H3,(H,13,14) |

InChI Key |

XEOKAILHKZSQHI-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=C(N=N1)C(=O)O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Reagents and Starting Materials

| Reagent/Starting Material | Role | Notes |

|---|---|---|

| Cyclopropyl azide or cyclopropyl halide | Source of cyclopropyl substituent | Prepared via standard azide synthesis methods |

| 2-Methoxyethyl propargyl ether or 2-methoxyethyl halide | Source of 2-methoxyethyl substituent | Used for N-alkylation or as alkyne partner |

| Carboxylic acid derivative (e.g., propargyl carboxylic acid) | Provides carboxylic acid function | May be protected or free acid form |

| Copper(I) catalyst (e.g., CuSO4 + sodium ascorbate) | Catalyzes azide-alkyne cycloaddition | Enables regioselective 1,4-substitution |

| Peptide coupling reagents (e.g., HBTU, DIPEA) | Facilitate amide bond formation | Used in amidine-carboxylic acid coupling |

| Hydrazines | Cyclization agents | For triazole ring formation in some methods |

Typical Procedure (CuAAC-Based Synthesis)

Alternative One-Pot Synthesis (Amidines, Carboxylic Acids, Hydrazines)

Comparative Analysis of Preparation Methods

| Feature | CuAAC-Based Method | One-Pot Amidine-Carboxylic Acid-Hydrazine Method |

|---|---|---|

| Target Triazole Isomer | 1,2,3-Triazole | 1,2,4-Triazole |

| Reaction Complexity | Multi-step, requires azide and alkyne | One-pot, three-component reaction |

| Substituent Diversity | High, via choice of azide and alkyne | High, combinatorial library possible |

| Reaction Conditions | Mild, catalytic | Mild to moderate heating, peptide coupling reagents |

| Yield Range | Moderate to high (60-80%) | Moderate (50-75%) |

| Scalability | Good, well-established | Good, suitable for parallel synthesis |

| Purification | Chromatography, recrystallization | Chromatography, recrystallization |

Research Findings and Notes

- The CuAAC reaction is the most reliable and regioselective method to construct 1,2,3-triazoles with defined substitution patterns, including cyclopropyl and 2-methoxyethyl groups.

- The one-pot amidine-carboxylic acid-hydrazine approach is more suited for 1,2,4-triazoles but demonstrates the potential for rapid library synthesis of triazole derivatives with diverse substituents.

- Peptide coupling reagents such as HBTU and bases like DIPEA are effective for amidine and acid coupling steps, providing moderate to good yields.

- Mild reaction conditions and solvent choices (DMF, tBuOH/H2O mixtures) are critical for achieving high purity and yield.

- Purification typically involves silica gel chromatography followed by recrystallization from methanol/water mixtures.

- The presence of sensitive groups such as cyclopropyl and methoxyethyl requires careful control of reaction parameters to avoid side reactions or decomposition.

Summary Table of Key Literature Data

Chemical Reactions Analysis

5-Cyclopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

This compound has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a pharmacophore in drug discovery and development. Additionally, it may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Molecular Conformation

Cyclopropyl Orientation

- 5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (Pokhodylo et al., 2017): The cyclopropyl ring forms a dihedral angle of 39.1° with the triazole ring, promoting a non-coplanar arrangement. This orientation reduces steric hindrance and enhances intermolecular interactions in crystal lattices .

- N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo & Slyvka et al., 2020): The cyclopropyl ring is nearly coplanar with the aryl substituent (dihedral angle ~73.3°), suggesting substituent bulkiness dictates conformational preferences .

| Compound | Dihedral Angle (°) | Substituent at Position 1 | Reference |

|---|---|---|---|

| 5-Cyclopropyl-1-(3-methoxyphenyl) derivative | 39.1 | 3-Methoxyphenyl | |

| 5-Cyclopropyl-1-(4-methoxyphenyl) derivative | 73.3 | 4-Methoxyphenyl |

Methoxyethyl vs. Hydroxyethyl Substituents

Carboxylic Acid vs. Amide Derivatives

- Carboxylic Acids: Generally exhibit lower antiproliferative activity compared to amides due to high acidity (pKa ~3–4), which reduces cell permeability and promotes non-selective binding. For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid showed moderate activity (GP = 68.09%) against NCI-H522 lung cancer cells .

- Amides : Enhanced activity via improved lipophilicity. The amide derivative of 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated selective c-Met kinase inhibition, inducing apoptosis in multiple cancer lines .

Substituent-Specific Activity

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents enhance activity by increasing acidity and target affinity. For instance, 1-(4-chlorophenyl)-5-CF3-triazole-4-carboxylic acid showed GP = 68.09% against NCI-H522 cells .

- Heterocyclic Substituents : Thiazol-2-yl derivatives (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) exhibit zwitterionic properties, improving solubility and activity (GP = 62.47% against NCI-H522) .

Physicochemical Properties

| Property | 5-Cyclopropyl-1-(2-Methoxyethyl) Derivative | 5-Cyclopropyl-1-(3-Methoxyphenyl) Derivative | 1-(4-Chlorophenyl)-5-CF3 Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~243.26 (estimated) | 273.27 | 285.66 |

| Solubility | Moderate (methoxyethyl enhances lipophilicity) | Low (aryl group reduces solubility) | Low (CF3 increases hydrophobicity) |

| Acidic Strength (pKa) | ~3.5–4.0 | ~3.5–4.0 | ~2.8–3.3 (due to CF3) |

Biological Activity

5-Cyclopropyl-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (CPTCA) is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The triazole ring structure is known for its diverse pharmacological properties, making it a valuable scaffold in drug development.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 226.30 g/mol

- CAS Number : 2172483-60-0

Biological Activity Overview

CPTCA exhibits various biological activities attributed to its triazole core. Research indicates that compounds containing the 1,2,3-triazole moiety can act as effective anticancer agents due to their ability to inhibit specific enzymes and pathways involved in tumor growth.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including CPTCA, in cancer therapy. The 1,2,3-triazole ring has been associated with low multidrug resistance and high bioavailability, which are critical factors for anticancer efficacy. For example:

- Mechanism of Action : The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, enhancing the compound's ability to target cancer cells effectively .

- Case Study : A related study demonstrated that triazole derivatives could inhibit the proliferation of various cancer cell lines with IC values in the low micromolar range .

Antimicrobial Activity

CPTCA also shows promise as an antimicrobial agent. The presence of the carboxylic acid group contributes to its solubility and interaction with microbial membranes:

- Mechanism of Action : The compound's structure allows it to disrupt microbial cell wall synthesis and function, leading to cell death .

- Research Findings : In vitro assays have shown that similar triazole compounds exhibit significant activity against a range of bacterial strains, indicating potential for CPTCA in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of CPTCA is influenced by its structural features:

- Cyclopropyl Group : This substituent enhances conformational rigidity and may improve binding affinity to target proteins.

- Methoxyethyl Substituent : This group contributes to lipophilicity, aiding cellular uptake and enhancing bioactivity.

Comparative Analysis

The following table summarizes key findings related to CPTCA and other similar triazole derivatives:

| Compound Name | Biological Activity | IC (µM) | Mechanism |

|---|---|---|---|

| CPTCA | Anticancer | ~10 | Enzyme inhibition |

| 5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol | Anticancer | 6.2 | Cell cycle arrest |

| 5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole | Antimicrobial | 15 | Membrane disruption |

Q & A

Q. What are the common synthetic routes for 5-Cyclopropyl-1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A general protocol involves refluxing a mixture of cyclopropyl-substituted precursors (e.g., cyclopropyl hydrazines or azides) with β-ketoesters or formyl-indole derivatives in acetic acid, catalyzed by sodium acetate. For example, cyclocondensation of 3-formyl-indole derivatives with thiazolidinone precursors under acidic conditions yields triazole-carboxylic acid analogs . Reaction optimization often includes temperature control (reflux at 100–120°C) and stoichiometric adjustments to improve yield.

Q. What safety precautions are recommended when handling this compound?

Based on structurally similar triazole-carboxylic acids, safety protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Storage : In sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopropyl and methoxyethyl groups).

- IR Spectroscopy : Identification of carboxylic acid (-COOH) stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in triazole-carboxylic acid derivatives?

Single-crystal X-ray studies provide precise bond lengths, angles, and torsion angles. For example, in analogous compounds like 5-methyl-1-phenyl-1H-triazole-4-carboxylic acid, X-ray data revealed a planar triazole ring (mean C–C bond length: 1.38 Å) and dihedral angles between substituents (e.g., 8.2° between triazole and phenyl rings). This technique resolves conflicts arising from NMR/IR data, such as tautomerism or regiochemistry disputes .

Q. How can computational methods (e.g., DFT) predict reactivity or spectroscopic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. For instance, DFT studies on pyrazole-carboxylic acid derivatives accurately predicted NMR chemical shifts (δ ± 0.5 ppm) and IR vibrational modes, aiding in assignments when experimental data is ambiguous .

Q. What strategies mitigate low yields in cyclocondensation reactions for this compound?

Yield optimization strategies include:

- Catalyst Screening : Sodium acetate vs. DBU for base-mediated reactions .

- Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance reaction rates but may require post-reaction purification via recrystallization (e.g., DMF/acetic acid mixtures) .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield in analogous triazole syntheses .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Derivatives of triazole-carboxylic acids exhibit varied bioactivities:

- Antiviral Activity : 5-Formyl-triazole derivatives inhibit flavivirus replication by targeting viral polymerases .

- Enzyme Inhibition : Substitution at the 4-position (e.g., nitro or methyl groups) enhances binding to cyclooxygenase-2 (COX-2) with IC₅₀ values <10 μM .

- Solubility Optimization : Methoxyethyl groups improve aqueous solubility compared to alkyl chains, critical for in vitro assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in melting points reported across studies?

Conflicting melting points often arise from polymorphic forms or impurities. Techniques to address this include:

Q. Why do NMR spectra vary between synthetic batches?

Common causes are:

- Tautomeric Equilibria : Triazole rings may exhibit keto-enol tautomerism, shifting proton signals.

- Residual Solvents : Acetic acid or DMF traces can obscure peaks at δ 2.1–2.6 ppm.

- Solution-State Dynamics : Rotameric states of the methoxyethyl group split signals (e.g., -OCH₂CH₂- as a multiplet vs. triplet) .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–120°C | ↑ Yield at 100°C |

| Sodium Acetate (mol%) | 10–20% | Optimal at 15% |

| Reflux Time | 3–5 h | Plateau at 4 h |

| Solvent Polarity | Acetic Acid > DMF | DMF for purity |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.